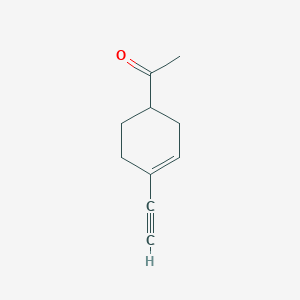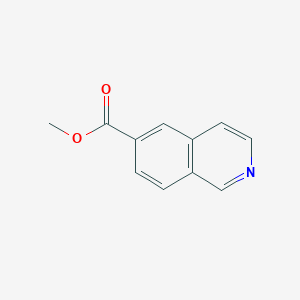
异喹啉-6-甲酸甲酯
描述
Synthesis Analysis
The synthesis of methyl isoquinoline-6-carboxylates can be achieved through various methods, including starting from aromatic 1,2-dialdehydes reacting with protected phosphonoglycine derivatives. This method allows for the preparation of isoquinolines having electron-withdrawing groups on the benzene ring, demonstrating the versatility in modifying the isoquinoline core for different applications (Hiebl et al., 1999).
Molecular Structure Analysis
Isoquinoline derivatives, such as methyl isoquinoline-6-carboxylates, exhibit a rigid molecular structure due to the fused benzene and pyridine rings. This rigidity is crucial for the specific interactions of these molecules with biological targets and their overall stability. X-ray crystallography studies of similar compounds have provided detailed insights into their three-dimensional conformations and how substituents on the isoquinoline core influence their spatial arrangement (Rudenko et al., 2012).
Chemical Reactions and Properties
Isoquinoline derivatives undergo various chemical reactions, leveraging the reactivity of the carboxylate group and the aromatic system. For instance, cyclopenta[f]isoquinoline derivatives designed for specific binding to native DNA demonstrate the potential for targeted molecular interactions, highlighting the chemical versatility of the isoquinoline scaffold (Kundu et al., 1975).
科学研究应用
潜在苯二氮卓受体激动剂和拮抗剂的仿生方法:异喹啉-3-甲酸甲酯表现出对苯二氮卓受体的中等亲和力,表明在神经精神药理学中的潜在应用 (Guzman et al., 1984)。
哺乳动物生物碱由多巴胺衍生的四氢异喹啉-1-羧酸的转化
:本研究调查了由多巴胺衍生的哺乳动物四氢异喹啉-1-羧酸的甲基化,提供了对异喹啉的生物合成途径及其在哺乳动物系统中的作用的见解 (Brossi, 1991)。
取代的异喹啉在质谱仪中反应成羧酸的气相反应:本研究重点关注了在质谱中双取代异喹啉的行为,表明它们作为脯氨酰羟化酶抑制剂候选药物的潜力 (Thevis et al., 2008)。
一种新型异喹啉-3-甲酸甲酯合成方法:本研究描述了一种合成异喹啉-3-甲酸甲酯化合物的的方法,这对于化学合成和制药应用具有重要意义 (Liao et al., 2008)。
异喹啉-3-羧酸类新型抗肿瘤先导物的构思、合成与测试:本研究涉及合成一种由两个异喹啉-3-羧酸组成的新型异喹啉,并对其抗肿瘤活性进行了测试,证明了其作为抗肿瘤药物设计的先导物的潜力 (Gao et al., 2015)。
安全和危害
“Methyl isoquinoline-6-carboxylate” has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
未来方向
Quinoline and isoquinoline alkaloids, which include “Methyl isoquinoline-6-carboxylate”, have shown potent biological activities demonstrated by in vitro and in vivo assays, as well as agrochemical agents . This suggests potential future directions in the development of new drugs and agrochemicals .
作用机制
Mode of Action
It is hypothesized that it may interact with its targets in a manner similar to other isoquinoline compounds, which often bind to their targets and induce changes in their function .
Biochemical Pathways
Isoquinoline compounds, including Methyl isoquinoline-6-carboxylate, are known to be involved in various biochemical pathways .
Result of Action
It is hypothesized that, like other isoquinoline compounds, it may have a range of effects depending on the specific targets and pathways it interacts with .
Action Environment
The action, efficacy, and stability of Methyl isoquinoline-6-carboxylate can be influenced by various environmental factors . These may include the pH of the environment, the presence of other compounds, and the specific conditions of the biological system in which it is present.
属性
IUPAC Name |
methyl isoquinoline-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-11(13)9-2-3-10-7-12-5-4-8(10)6-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPWZEOLHRROQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301264490 | |
| Record name | 6-Isoquinolinecarboxylic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301264490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl isoquinoline-6-carboxylate | |
CAS RN |
173089-82-2 | |
| Record name | 6-Isoquinolinecarboxylic acid, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=173089-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Isoquinolinecarboxylic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301264490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl isoquinoline-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


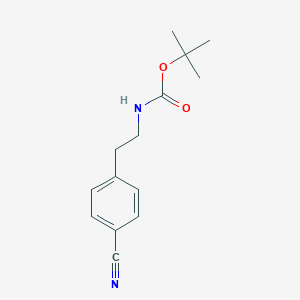
![2-Methyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one](/img/structure/B68346.png)
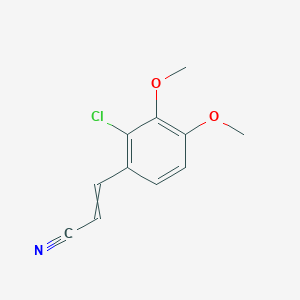

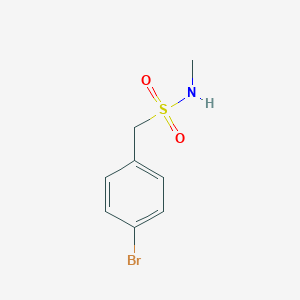
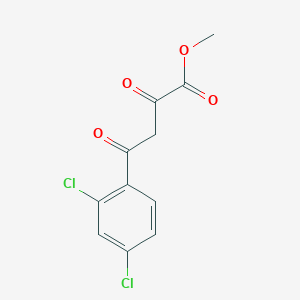
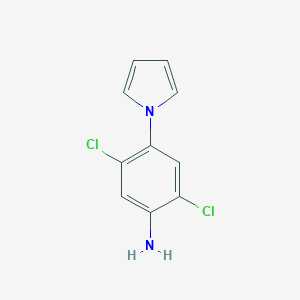

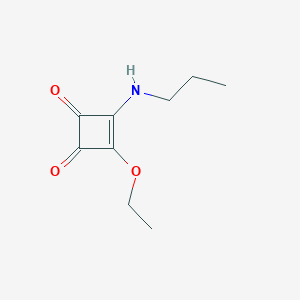


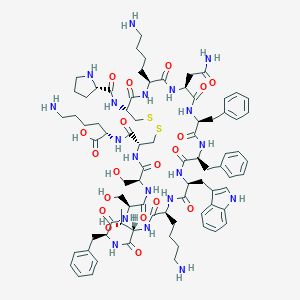
![1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy-](/img/structure/B68376.png)
